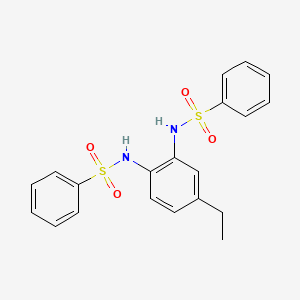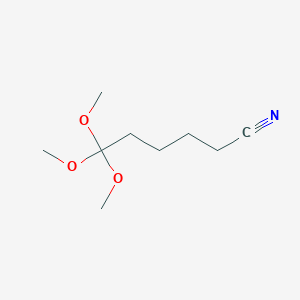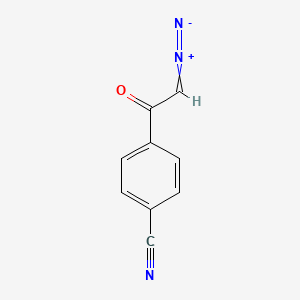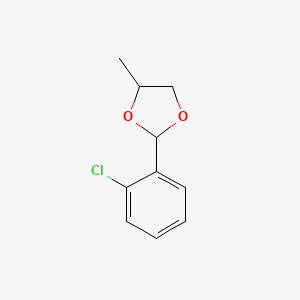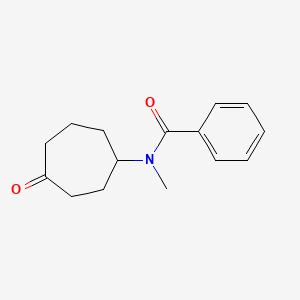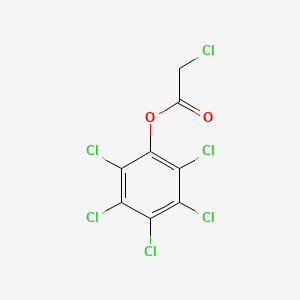
Pentachlorophenyl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachlorophenyl chloroacetate is an organochlorine compound derived from pentachlorophenol and chloroacetic acid. It is known for its use in various industrial applications, particularly as a pesticide and a disinfectant. The compound is characterized by its high stability and resistance to biodegradation, making it effective in long-term applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentachlorophenyl chloroacetate is typically synthesized through the esterification of pentachlorophenol with chloroacetic acid. The reaction involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous feeding of pentachlorophenol and chloroacetic acid into a reactor. The reaction mixture is heated and stirred to maintain uniformity. After the reaction is complete, the product is purified through distillation or recrystallization to obtain a high-purity compound suitable for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: Pentachlorophenyl chloroacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentachlorophenol and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form less chlorinated phenols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia or primary amines are used under mild conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl chloroacetates.
Hydrolysis: Pentachlorophenol and chloroacetic acid.
Wissenschaftliche Forschungsanwendungen
Pentachlorophenyl chloroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Employed in studies of enzyme inhibition and as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Investigated for its potential use in antimicrobial formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of pesticides, herbicides, and fungicides due to its high stability and effectiveness against a broad spectrum of pests
Wirkmechanismus
The mechanism of action of pentachlorophenyl chloroacetate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound targets enzymes involved in oxidative phosphorylation, inhibiting their activity and leading to cellular energy depletion. Additionally, it can cause oxidative stress by generating reactive oxygen species, further damaging cellular structures .
Vergleich Mit ähnlichen Verbindungen
Pentachlorophenol: Used as a pesticide and wood preservative.
Tetrachlorophenol: Employed in similar applications but with lower chlorination levels.
Trichlorophenol: Less chlorinated and used in less demanding applications .
Eigenschaften
CAS-Nummer |
2948-20-1 |
|---|---|
Molekularformel |
C8H2Cl6O2 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentachlorophenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H2Cl6O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 |
InChI-Schlüssel |
OCCPWFCBTICIIN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



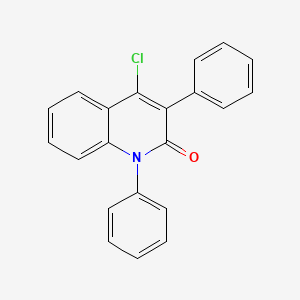
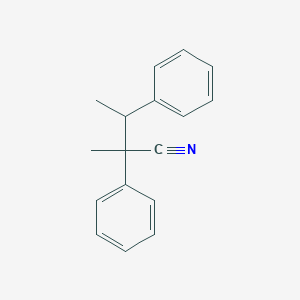
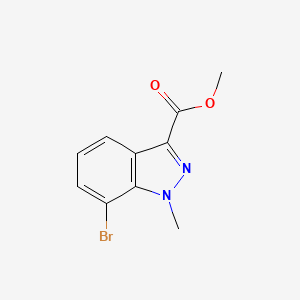

![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
